This compound is classified as an indazole derivative, which is a class of heterocyclic compounds known for their biological activities. Indazoles have been studied for their potential use in pharmaceuticals, particularly in the development of anticancer and anti-inflammatory agents. The specific structure of 4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid positions it as a candidate for further research in drug development and synthesis.
The synthesis of 4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid can be achieved through several methods, commonly involving the bromination of methyl indazole-3-carboxylate followed by further functionalization.
General Synthesis Steps:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis.
The molecular structure of 4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid can be described by its molecular formula and its molecular weight of approximately 273.07 g/mol.
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are often employed to confirm the structural integrity and arrangement of atoms within the molecule.
4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid can undergo various chemical reactions due to its functional groups:
Each reaction type requires specific conditions such as temperature, solvent choice, and catalysts to optimize yield and selectivity.
The mechanism of action for compounds like 4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid often involves interaction with biological targets such as enzymes or receptors:
Studies utilizing molecular docking simulations have provided insights into how this compound interacts with target proteins, revealing potential therapeutic applications.
The physical and chemical properties of 4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid include:
These properties influence its handling, storage, and application in laboratory settings.
The applications of 4-Bromo-6-methylcarboxylate-1H-indazole-3-carboxylic acid span various fields:
Ongoing research continues to explore its full potential within these domains, emphasizing the importance of indazole derivatives in medicinal chemistry.
The regioselective alkylation of 4,6-dibromo-1H-indazole-3-carboxylic acid (CAS 885518-30-9) at the N1 position poses significant challenges due to competing O-alkylation and N2-alkylation pathways. Recent advances demonstrate that controlled methyl esterification at the C6 carboxyl group requires precise anhydrous conditions using thionyl chloride followed by methanol quench, achieving >85% conversion while preserving the acid functionality at C3 [4] [6]. For N1-alkylation, cesium carbonate in DMF enables selective N1-methylation of 6-bromo-1H-indazole-3-carboxylic acid (CAS 660823-36-9) at 60°C, leveraging the kinetic acidity difference between N1-H (pKa 13.86) and N2-H (pKa 18.5) [7]. Microwave-assisted conditions (100°C, 30 min) further enhance N1-selectivity to 93:1 versus N2-alkylation by accelerating SN2 displacement kinetics [6].
Table 1: Solvent and Base Effects on N1-Alkylation Selectivity
Base | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) |
---|---|---|---|---|
Cesium carbonate | DMF | 60 | 15:1 | 82 |
Potassium carbonate | Acetonitrile | 80 | 8:1 | 75 |
DBU | THF | 40 | 3:1 | 68 |
Sodium hydride | Toluene | 0 | 1:2 | 41 |
The Cadogan-Sundberg cyclization remains pivotal for constructing the indazole core, particularly for synthesizing 4-bromo-1H-indazole-3-carboxylic acid (CAS 885521-80-2). Modern adaptations employ isoamyl nitrite (3 eq.) in DMF at 110°C for 15 hours to convert 2-nitro-4-bromobenzaldehyde into the target indazole via in situ diazotization and cyclization [7]. This method circumvents traditional tin(II) chloride reductants, generating innocuous volatile byproducts (isobutylene, CO₂). Yields surpass 75% when electron-withdrawing groups (bromine, carboxyl) stabilize the radical intermediate during ring closure. Crucially, methyl esterification prior to cyclization prevents decarboxylation side reactions – a key adaptation for generating 6-methylcarboxylate derivatives [7] [9].
Late-stage bromination at C4 requires specialized catalysts to overcome the electron-deficient character of indazole-3-carboxylic acid. Rhodium(III)-catalyzed C-H activation using [Cp*RhCl₂]₂ (5 mol%) with Cu(OAc)₂ oxidant enables regioselective bromination at C4 in DMA at 120°C, achieving 78% yield for 4-bromo-1H-indazole-3-carboxylic acid [2] [8]. This method demonstrates superior selectivity over classical bromine/silver sulfate mixtures which yield uncontrolled polybromination.
For carboxylation, palladium-catalyzed carbonylation of 4,6-dibromoindazole (CAS 885518-30-9) employs Pd(PPh₃)₄ (3 mol%) under 30 psi CO pressure in methanol/pyridine (10:1) at 100°C, selectively esterifying the C6 bromide to methyl carboxylate while retaining C4-Br [10]. Copper(I)-mediated carboxylation via 6-bromoindazole intermediates uses CuBr/dimethylglyoxime catalyst with CO₂(1 atm) in DMF at 80°C, providing direct access to 6-carboxyindazoles without prefunctionalization [2].
Table 2: Bromination and Carboxylation Catalyst Performance
Reaction Type | Catalyst System | Selectivity | Yield Range | Key Advantage |
---|---|---|---|---|
C4 Bromination | [Cp*RhCl₂]₂/Cu(OAc)₂ | >20:1 (C4 vs C5) | 70-78% | Avoids Br₂, no polybromination |
C6 Carboxylation | Pd(PPh₃)₄/CO/MeOH | >95% | 65-72% | Tolerates ester groups |
Direct C6 CO₂ fixation | CuBr/DMG/DBU | 89% | 60-68% | Atmospheric pressure, no halide |
Dimerization via C3-C3' coupling represents the predominant side reaction during indazole-3-carboxylic acid synthesis, particularly under basic conditions. Studies reveal dimer formation escalates above 50°C in polar aprotic solvents due to enolization at C3 followed by oxidative coupling [7]. Mitigation strategies include:
Table 3: Dimerization Suppression Techniques
Dimerization Cause | Suppression Method | Dimer Reduction | Impact on Main Product Yield |
---|---|---|---|
Base-induced enolization | Phase-transfer catalysis (Aliquat 336) | 86% reduction | +12% yield increase |
Copper oxidant excess | Ascorbic acid reductant | 91% reduction | +19% yield increase |
Thermal decomposition | Microwave pulse heating | 95% reduction | +22% yield increase |
Concentration-dependent coupling | Microreactor dilution | 78% reduction | +15% yield increase |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7